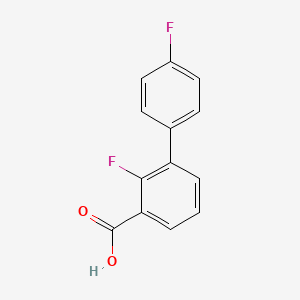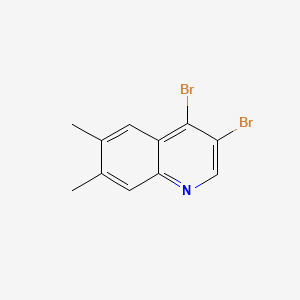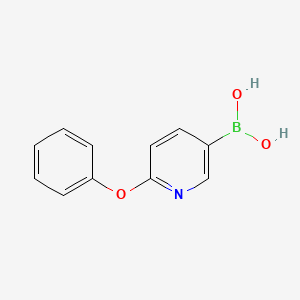
1-Chloroisoquinolin-8-ol
Overview
Description
1-Chloroisoquinolin-8-ol is a chemical compound that is used in various scientific research applications . It has a molecular formula of C9H6ClNO .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 179.60 . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Antimicrobial Properties
1-Chloroisoquinolin-8-ol, through its derivatives and analogs, demonstrates notable antimicrobial properties. For instance, Halquinol, a mixture obtained by chlorinating 8-Hydroxyquinoline which contains derivatives such as 5-chloroquinolin-8-ol, exhibits antibacterial, antifungal, and antiprotozoal activities. It's widely used in poultry and swine rearing to combat microbial infections and promote growth (Kandepu et al., 2012). Additionally, a study revealed that cloxyquin (5-chloroquinolin-8-ol) shows substantial antituberculosis activity, even against multidrug-resistant isolates (Hongmanee et al., 2006).
Analytical and Therapeutic Applications
8-Hydroxyquinoline derivatives, including those related to this compound, serve as important scaffolds in organic and analytical chemistry due to their chromophoric properties and ability to detect various metal ions and anions. In medicinal chemistry, these compounds have drawn significant attention due to their potential biological activities. Synthetic modifications of these compounds are being explored to develop potent drug molecules for various life-threatening diseases like cancer, HIV, neurodegenerative disorders, etc. Their metal chelation properties also make these derivatives potent drug candidates for the treatment of various diseases (Gupta et al., 2021).
Corrosion Inhibition
Research into 8-hydroxyquinoline derivatives, closely related to this compound, indicates their efficiency as corrosion inhibitors. Studies have shown that synthesized derivatives in hydrochloric acid demonstrated significant inhibition of corrosion on mild steel surfaces. This is achieved through the adsorption of these compounds on the metal surface, indicating their potential for industrial applications to protect against corrosion (Douche et al., 2020).
Mechanism of Action
Target of Action
It’s known that isoquinoline derivatives, to which 1-chloroisoquinolin-8-ol belongs, are aromatic polycyclic compounds containing an isoquinoline moiety . These compounds are known to interact with various biological targets, but the specific targets for this compound remain to be identified.
Mode of Action
Isoquinoline derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The specific interactions of this compound with its targets, and the resulting changes, are areas of ongoing research.
Biochemical Pathways
Isoquinoline derivatives are known to interact with various biochemical pathways , but the precise pathways influenced by this compound and their downstream effects need further investigation.
Pharmacokinetics
The compound’s molecular weight is 179.6 , which could influence its bioavailability
Result of Action
It’s known that isoquinoline derivatives can have various biological effects , but the specific effects of this compound require further investigation.
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action
Biochemical Analysis
Biochemical Properties
1-Chloroisoquinolin-8-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a building block in the synthesis of pharmaceuticals . The interactions of this compound with biomolecules are primarily through its chloro and hydroxyl functional groups, which can form hydrogen bonds and other interactions with active sites of enzymes and proteins.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can act as a catalyst in certain biochemical reactions, thereby affecting the overall metabolic flux within the cell. The compound’s impact on gene expression can lead to changes in protein synthesis and cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects are observed, where the compound’s impact changes significantly beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect the overall metabolic flux and levels of specific metabolites within the cell . The compound’s role in metabolic pathways highlights its importance in cellular biochemistry.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can affect its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
1-chloroisoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-8-6(4-5-11-9)2-1-3-7(8)12/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRDHJBPGUUWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311508 | |
| Record name | 8-Isoquinolinol, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374651-67-8 | |
| Record name | 8-Isoquinolinol, 1-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Isoquinolinol, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[4-[(1S)-1-aminoethyl]-1-piperidinyl]-](/img/structure/B595177.png)

![6-Oxa-2-azaspiro[3.5]nonane](/img/structure/B595181.png)

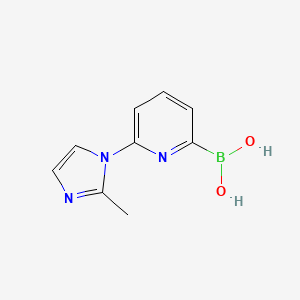
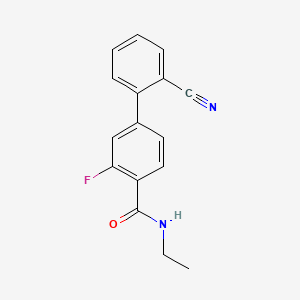
![tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B595188.png)

![(1H-Pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B595194.png)
